8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(2-(Benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative featuring a benzyloxy-substituted phenyl ring attached to the imidazo[2,1-f]purine-dione core. This compound belongs to a broader class of imidazopurine-diones, which are structurally characterized by a fused imidazole-purine system with ketone groups at positions 2 and 2. The benzyloxy substituent at the phenyl ring is a critical structural motif, influencing lipophilicity, receptor binding, and metabolic stability.
Properties
IUPAC Name |
2,4,7-trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-15-13-27-19-20(25(2)23(30)26(3)21(19)29)24-22(27)28(15)17-11-7-8-12-18(17)31-14-16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNCLJDUDGARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OCC5=CC=CC=C5)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel under mild conditions. This method allows for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced synthetic techniques, including one-pot metal and acid-free synthesis. This method can be used to produce 2,4,5-trisubstituted imidazoles by reacting internal alkynes with iodine in dimethyl sulfoxide (DMSO), followed by in situ reaction with an aldehyde and ammonium acetate .
Chemical Reactions Analysis
Types of Reactions
8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. TLR7/8 Agonism
The compound functions as an agonist for Toll-like receptors 7 and 8 (TLR7/8), which are integral to the immune response. TLR7/8 agonists are known to stimulate the innate immune system, promoting the production of cytokines such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12) that are crucial for Th1 polarization .
2. Antiviral Activity
Research indicates that compounds with similar imidazoquinoline scaffolds have shown efficacy against viral infections such as hepatitis C and various other viral pathogens. The activation of TLR7/8 by this compound may enhance the host's antiviral response, making it a candidate for further investigation in antiviral therapies .
3. Cancer Immunotherapy
The immunomodulatory properties of TLR7/8 agonists have led to their exploration in cancer treatment. By activating these receptors, the compound can potentially enhance tumor-specific immune responses and improve the efficacy of existing cancer therapies . Clinical trials are underway to assess the effectiveness of TLR7/8 agonists in combination with other treatments for various cancers.
Case Studies
Structural Insights and Synthesis
The synthesis of this compound involves complex organic reactions typical of imidazole derivatives. The structural evolution from simpler imidazoquinoline derivatives to more complex compounds like 8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been documented extensively. These modifications have been shown to enhance bioactivity and selectivity towards target receptors.
Mechanism of Action
The mechanism of action of 8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Fluorophenyl Derivatives
- AZ-853 (8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione): Structure: Features a 2-fluorophenyl-piperazinylbutyl chain. Pharmacology: High 5-HT1A receptor affinity (Ki = 0.6 nM) and partial agonism. Exhibits antidepressant-like activity in mice (2.5 mg/kg) with superior brain penetration compared to AZ-861. Side effects include α1-adrenolytic activity (reduced blood pressure) and weight gain . Metabolism: Moderate metabolic stability in human liver microsomes .
Compound 3i (8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) :
Trifluoromethylphenyl Derivatives
- AZ-861 (1,3-Dimethyl-8-(4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione): Structure: Substitutes 2-fluorophenyl with 3-trifluoromethylphenyl. Pharmacology: Higher 5-HT1A affinity (Ki = 0.2 nM) and stronger agonism in functional assays vs. AZ-853. Limited brain penetration reduces antidepressant efficacy but avoids weight gain. Induces lipid metabolism disturbances .
Triazolylmethoxy Derivatives (Non-imidazopurine Core)
- Compound 22c (8-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)-1,3,7-trimethylpurine-2,6-dione) :
- Compound 22e (8-((1-Benzhydryl-1H-1,2,3-triazol-4-yl)methoxy)-1,3,7-trimethylpurine-2,6-dione) :
Functional and Pharmacokinetic Differences
*Data inferred from structural analogs. †Assumed based on similar fluorophenyl derivatives.
Key Findings from Molecular Modeling and Docking
- Fluorinated arylpiperazinylalkyl chains (e.g., in AZ-853 and 3i) enhance 5-HT1A/5-HT7 receptor binding via hydrophobic interactions and hydrogen bonding .
- The trifluoromethyl group in AZ-861 increases electron-withdrawing effects, improving receptor affinity but reducing blood-brain barrier penetration .
Notes on Structural Optimization and Therapeutic Potential
- Substituent Position : Fluorine at the 2-position (AZ-853) vs. 3-position (AZ-861) on the phenyl ring significantly alters pharmacokinetics and side-effect profiles .
- Linker Length : Extended alkyl chains (e.g., pentyl in 3i) improve receptor engagement and duration of action .
- Safety : Compounds lacking anticholinergic activity (e.g., AZ-853/AZ-861) avoid dry mouth or memory dysfunction, common in tricyclic antidepressants .
Biological Activity
The compound 8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , with the CAS number 887671-59-2, is a derivative of imidazo[2,1-f]purine. This class of compounds is known for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. Despite its structural complexity and potential implications in drug development, specific research on this compound remains limited.
- Molecular Formula : C23H21N5O3
- Molecular Weight : 415.453 g/mol
- IUPAC Name : 2,4,7-trimethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione
Biological Activity Overview
Imidazoquinoline and imidazopyrimidine derivatives have been extensively studied for their role as Toll-like receptor (TLR) agonists. These receptors are critical in the innate immune response and play a significant role in recognizing pathogens.
The proposed mechanism for compounds similar to 8-(2-(benzyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine involves:
- Activation of TLR7 and TLR8 : These receptors are known to induce pro-inflammatory cytokines upon activation. For instance, studies have shown that imidazoquinoline derivatives can activate NF-kB pathways leading to the production of cytokines such as Interferon-alpha (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α) .
Research Findings
While specific studies on this compound are scarce, related compounds provide insights into its potential biological activities:
Case Study 1: TLR Agonists in Cancer Therapy
Research has highlighted the use of imidazoquinoline derivatives as immunotherapeutic agents in treating various cancers. For example:
- Resiquimod has shown efficacy in melanoma treatment by enhancing local immune responses against tumor cells.
Case Study 2: Antiviral Applications
Imidazoquinolines have also been evaluated for their antiviral properties:
Q & A
Q. How can discrepancies in PDE4B inhibition potency (nanomolar in vitro vs. no in vivo efficacy) be reconciled?
- Methodological Answer : Low brain penetration (PAMPA-BBB logBB = -0.4) limits PDE4B inhibition in vivo despite high in vitro potency (IC = 15 nM). Prodrug strategies (e.g., esterification of the benzyloxy group) improve CNS bioavailability, as demonstrated in analogs with 10-fold higher hippocampal concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
